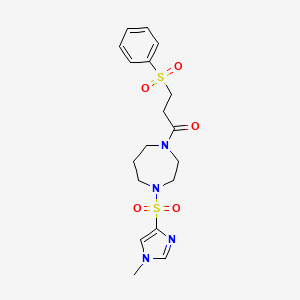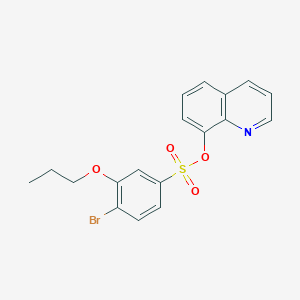
3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid, also known as PBT2, is a small molecule drug that has been extensively studied for its potential therapeutic effects in various diseases. PBT2 belongs to the family of metal-protein attenuating compounds (MPACs) that have been shown to have beneficial effects in neurodegenerative diseases such as Alzheimer's and Huntington's disease.
Wirkmechanismus
3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid is believed to exert its therapeutic effects through its ability to chelate copper and zinc ions in the brain. Copper and zinc ions are known to be involved in the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. This compound has been shown to reduce the levels of copper and zinc in the brain, which in turn reduces the formation of amyloid-beta plaques. This compound has also been shown to improve synaptic function and reduce neuroinflammation, which are important factors in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models of neurodegenerative diseases. This compound has been shown to reduce the levels of copper and zinc in the brain, which in turn reduces the formation of amyloid-beta plaques. This compound has also been shown to improve synaptic function and reduce neuroinflammation, which are important factors in the pathogenesis of neurodegenerative diseases. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid has several advantages for lab experiments. This compound is a small molecule drug that can easily cross the blood-brain barrier, making it suitable for studying its effects in the brain. This compound has also been shown to have a good safety profile, making it suitable for further research and development. However, there are also limitations to using this compound in lab experiments. This compound has a short half-life in the body, which may limit its effectiveness in long-term studies. This compound also has a complex mechanism of action, which may require more sophisticated experimental techniques to fully understand its effects.
Zukünftige Richtungen
There are several future directions for research on 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid. One area of research is to further investigate the mechanism of action of this compound and its effects on copper and zinc ions in the brain. Another area of research is to study the effects of this compound in other neurodegenerative diseases such as Parkinson's disease. Additionally, there is potential for the development of new analogs of this compound that may have improved efficacy and safety profiles. Overall, this compound has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic effects in neurodegenerative diseases.
Synthesemethoden
The synthesis of 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid involves the reaction of 2-mercaptobenzoic acid with 3-bromobenzyl chloride to form 3-(bromomethyl)-1-benzothiophene-2-carboxylic acid. This intermediate is then reacted with phenylalanine methyl ester to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid has been extensively studied for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Huntington's disease. This compound has been shown to have a beneficial effect on the levels of copper and zinc in the brain, which are known to be involved in the pathogenesis of these diseases. This compound has also been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c19-16(20)15-14(12-8-4-5-9-13(12)23-15)18-17(21)22-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFJXUXARJJRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(SC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,7-dimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2898048.png)
![2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine](/img/structure/B2898049.png)


![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2898053.png)
![6-((3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2898056.png)

